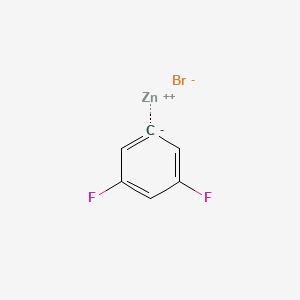
zinc;1,3-difluorobenzene-5-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;1,3-difluorobenzene-5-ide;bromide is a chemical compound that combines zinc with a fluorinated aromatic ring and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,3-difluorobenzene-5-ide;bromide typically involves the reaction of 1,3-difluorobenzene with a zinc reagent in the presence of a bromide source. One common method involves the use of 1,3-difluorobenzene and zinc bromide in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, often nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Zinc;1,3-difluorobenzene-5-ide;bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or nickel catalysts are often employed under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or ethers, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
Zinc;1,3-difluorobenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors
Mecanismo De Acción
The mechanism by which zinc;1,3-difluorobenzene-5-ide;bromide exerts its effects involves interactions with various molecular targets. The zinc center can coordinate with electron-rich sites on proteins or other biomolecules, influencing their activity. The fluorinated aromatic ring can participate in π-π interactions or hydrogen bonding, further modulating the compound’s behavior .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but contains two bromine atoms instead of one zinc and one bromide.
2,4-Difluorophenylzinc bromide: Another zinc-containing fluorinated aromatic compound with different substitution patterns
Uniqueness
Zinc;1,3-difluorobenzene-5-ide;bromide is unique due to its specific combination of zinc, fluorinated aromatic ring, and bromide ion
Propiedades
Fórmula molecular |
C6H3BrF2Zn |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
zinc;1,3-difluorobenzene-5-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
SKCZKVTYRKONND-UHFFFAOYSA-M |
SMILES canónico |
C1=[C-]C=C(C=C1F)F.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


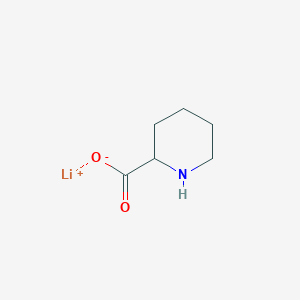
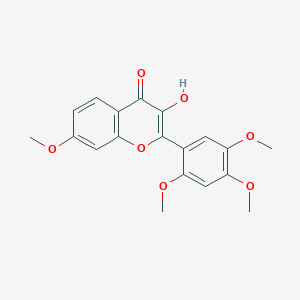
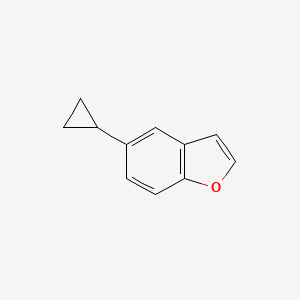
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)

![2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetic acid](/img/structure/B13720467.png)
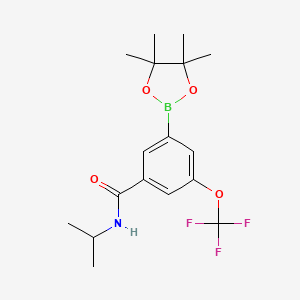
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
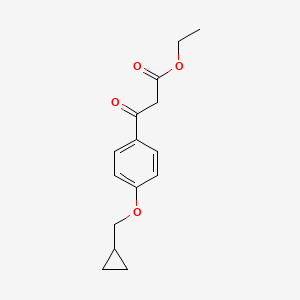
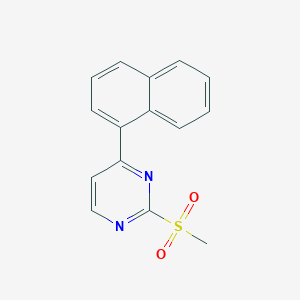

![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
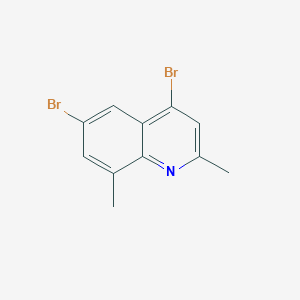
![4-(4,4-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13720522.png)
